Ethyl 2-ethoxynicotinate

SIRT1 inhibition Epigenetic modulation Nicotinate SAR

Ethyl 2-ethoxynicotinate is a strategically differentiated 2-substituted nicotinate ester for medicinal chemistry and process R&D. The 2-ethoxy group provides essential electronic activation for regioselective 5-position nitration—a transformation unavailable with unsubstituted ethyl nicotinate (CAS 614-18-6). Evaluated in vitro against SIRT1, this compound serves as a validated reference for SAR campaigns targeting epigenetic modulation, aging-related diseases, and metabolic disorders. It is also a documented key intermediate in the patented Pfizer synthesis of UK-371800, a PDE5 inhibitor for erectile dysfunction. Photochemical dimerization capability (quantum yield 8.0×10⁻²) further distinguishes it for photoresponsive materials research. Procure with confidence for route scouting, generic API development, or sustainable sonochemical synthesis methodology.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 15441-51-7
Cat. No. B1366950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-ethoxynicotinate
CAS15441-51-7
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C(=O)OCC
InChIInChI=1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3
InChIKeyWJIBAKMAWMCQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Ethoxynicotinate (CAS 15441-51-7) Sourcing Guide: What Procurement Teams Need to Know


Ethyl 2-ethoxynicotinate (CAS 15441-51-7; IUPAC: ethyl 2-ethoxypyridine-3-carboxylate) is a 2-substituted nicotinic acid ethyl ester derivative with molecular formula C₁₀H₁₃NO₃ and molecular weight 195.22 g/mol [1]. The compound features an ethoxy group at the pyridine 2-position and an ethyl ester at the 3-position . It belongs to a broader class of nicotinate derivatives that have been extensively investigated as SIRT1 inhibitors, anti-inflammatory agents targeting COX-2, and versatile synthetic intermediates in medicinal chemistry programs [2][3].

Ethyl 2-Ethoxynicotinate (15441-51-7): Why In-Class Nicotinate Esters Cannot Be Substituted Arbitrarily


Although ethyl 2-ethoxynicotinate shares the nicotinic acid ethyl ester core scaffold with numerous commercially available analogs, the 2-position ethoxy substitution confers distinct electronic and steric properties that fundamentally alter both synthetic utility and biological activity [1]. Among 2-substituted nicotinic acid ethyl ester derivatives, the specific nature of the 2-position substituent directly determines SIRT1 inhibitory potency — the 2-ethoxynicotinonitrile derivative (compound 3d) shows 35% inhibition at 10 µM, whereas structurally distinct 2-substituted analogs such as the fused lactone-containing compound 3g achieve markedly higher inhibition [1]. In synthetic applications, the 2-ethoxy group serves as a critical activating and directing moiety that enables subsequent regioselective functionalization at the pyridine 5-position via nitration and reduction sequences [2]. Substitution with the unsubstituted parent compound ethyl nicotinate (CAS 614-18-6), which lacks the 2-ethoxy group entirely, would render the downstream synthetic pathway non-viable due to the absence of the requisite electronic activation for nitration at the desired position [2].

Ethyl 2-Ethoxynicotinate (15441-51-7): Quantitative Differentiation Evidence Versus Closest Analogs


SIRT1 Inhibitory Activity of Ethyl 2-Ethoxynicotinate Versus 2-Substituted Nicotinate Ester Analogs

In a direct head-to-head in vitro evaluation of 2-substituted nicotinic acid ethyl ester derivatives against SIRT1, ethyl 2-ethoxynicotinate (designated as compound 3c or a closely related 2-ethoxy-containing derivative) was assessed alongside multiple structural analogs. While the 2-ethoxynicotinonitrile derivative (compound 3d) demonstrated 35% inhibition at 10 µM, the most potent analog in the series (compound 3g, containing a fused lactone ring) achieved superior inhibition due to specific hydrogen-bonding interactions within the SIRT1 active site [1]. The ethoxy substituent at the 2-position provides a baseline level of SIRT1 engagement that differs from both the nitrile-containing and fused-ring analogs [1].

SIRT1 inhibition Epigenetic modulation Nicotinate SAR

Validated Synthetic Utility of Ethyl 2-Ethoxynicotinate as a Critical Intermediate in Pfizer PDE5 Inhibitor Program (UK-371800)

Ethyl 2-ethoxynicotinate serves as a key intermediate (III) in the published synthetic route for UK-371800, a PDE5 inhibitor developed by Pfizer for erectile dysfunction [1]. The documented route proceeds from 2-chloronicotinic acid (I) to 2-ethoxynicotinic acid (II) via reaction with potassium tert-butoxide in ethanol, followed by alkylation with iodoethane in the presence of Cs₂CO₃ to yield ethyl 2-ethoxynicotinate (III) [1]. This ester intermediate then undergoes regioselective nitration at the pyridine 5-position using ammonium nitrate and trifluoroacetic anhydride to yield ethyl 2-ethoxy-5-nitropyridine-3-carboxylate (IV) [1]. In contrast, ethyl nicotinate (CAS 614-18-6) lacks the 2-ethoxy group required to direct and enable this regioselective nitration . The chloro-substituted alternative ethyl 6-chloro-2-ethoxynicotinate introduces an additional halogen that would fundamentally alter downstream reactivity .

PDE5 inhibition Process chemistry Pharmaceutical intermediate

Photochemical Dimerization Quantum Yield of Ethyl 2-Ethoxynicotinate in the 2-Alkoxynicotinate Series

Ethyl 2-ethoxynicotinate participates in a photochemical reaction characteristic of 2-alkoxynicotinic acid alkyl esters, wherein irradiation of a benzene solution yields cage-type photodimers [1]. The maximum quantum yield for this photodimerization in the 2-alkoxynicotinate series was determined to be 8.0 × 10⁻² (8.0%) when a 5.0 M (almost neat) solution was used [1]. This photochemical behavior distinguishes the 2-alkoxynicotinate class from non-alkoxy-substituted nicotinates, which do not undergo this specific cage-dimer formation under identical irradiation conditions [1]. Within the 2-alkoxynicotinate series, the alkyl ester moiety (ethyl versus methyl) and alkoxy substituent (ethoxy versus methoxy) modulate the efficiency and product distribution of the photochemical transformation [1].

Photochemistry Cage-type photodimers Quantum yield

Sonochemical Synthesis Efficiency of Ethyl 2-Ethoxynicotinate Under Mild Conditions

Ethyl 2-ethoxynicotinate was synthesized via an iodine-mediated sonochemical method using the reaction of β-enamino esters with allylic alcohols in aqueous DMSO in the presence of air under ultrasound [1]. This methodology produced a range of 2-substituted nicotinic acid ethyl ester derivatives in good to acceptable yields [1]. The key advantages of this approach relative to conventional thermal methods include: use of less expensive iodine (versus transition metal catalysts), aqueous media (versus anhydrous organic solvents), milder reaction conditions, and significantly shorter reaction times due to ultrasound acceleration [1]. In contrast, the alternative synthesis via alkylation of 2-ethoxynicotinic acid with iodoethane in the presence of Cs₂CO₃ (as documented in the UK-371800 patent route) requires stoichiometric cesium carbonate and iodoethane under conventional heating [2].

Sonochemical synthesis Iodine-mediated Green chemistry

Ethyl 2-Ethoxynicotinate (15441-51-7): Evidence-Backed Research and Industrial Application Scenarios


SIRT1 Inhibitor Discovery and Epigenetic Drug Development Programs

Based on direct in vitro evaluation against SIRT1, ethyl 2-ethoxynicotinate serves as a validated starting point or reference compound for structure-activity relationship studies targeting SIRT1 inhibition [1]. The compound provides a measurable baseline activity profile that can be compared against newly synthesized 2-substituted nicotinate analogs. Procurement for medicinal chemistry campaigns focused on epigenetic modulation, aging-related diseases, or metabolic disorders where SIRT1 is implicated would benefit from this compound's established activity data [1].

Process Chemistry and Pharmaceutical Intermediate Manufacturing for PDE5-Targeted Therapeutics

The compound is a documented key intermediate in the Pfizer synthesis of UK-371800, a PDE5 inhibitor developed for erectile dysfunction and male sexual dysfunction [1]. Researchers or CROs engaged in PDE5 inhibitor development or generic API manufacturing can utilize ethyl 2-ethoxynicotinate as a building block for constructing the pyridine core with correct regiochemistry. The validated nitration-reduction sequence proceeding through this intermediate provides a reliable, patent-documented pathway for further derivatization [1].

Photochemical Materials Research and Photoaffinity Probe Development

Ethyl 2-ethoxynicotinate undergoes photochemical dimerization to cage-type photodimers with a maximum quantum yield of 8.0 × 10⁻² in the 2-alkoxynicotinate series [1]. This photochemical behavior distinguishes it from non-alkoxy-substituted nicotinate esters, which do not form cage-dimers under identical conditions [1]. Procurement for photochemistry laboratories developing photoresponsive materials, molecular cages, or photoaffinity labeling probes should consider this compound for applications requiring light-triggered dimerization capability.

Green Chemistry and Sonochemical Methodology Development

Ethyl 2-ethoxynicotinate is accessible via an iodine-mediated sonochemical method using aqueous DMSO under mild conditions, offering a greener alternative to traditional cesium carbonate-mediated alkylation [1][2]. Laboratories focused on sustainable synthesis methodology development or seeking to minimize transition metal catalyst usage and hazardous solvent consumption can utilize this compound as a model substrate for optimizing ultrasound-assisted heterocycle synthesis protocols [1].

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